
1-Fluoro-3-isocyanato-2-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-3-isocyanato-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H3F4NO. It is a derivative of benzene, where the hydrogen atoms are substituted with fluorine, isocyanate, and trifluoromethyl groups. This compound is known for its unique chemical properties and is used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 1-Fluoro-3-isocyanato-2-(trifluoromethyl)benzene typically involves the reaction of 3-trifluoromethylaniline with chlorobenzene. The process includes stirring and dissolving the reactants, cooling the mixture to 0-10°C, and introducing dry hydrogen chloride to make it saturated. N,N-diisopropylamine is then added to complete the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves precise control of reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Fluoro-3-isocyanato-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles to form ureas and carbamates.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The fluorine and trifluoromethyl groups can participate in addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen chloride, N,N-diisopropylamine, and other nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions include ureas, carbamates, and other derivatives depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Fluoro-3-isocyanato-2-(trifluoromethyl)benzene is used in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex organic molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Fluoro-3-isocyanato-2-(trifluoromethyl)benzene involves its interaction with nucleophiles, leading to the formation of ureas and carbamates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Fluoro-2-isocyanato-3-(trifluoromethyl)benzene
- 1-Isocyanato-3,5-bis(trifluoromethyl)benzene
- 1-Fluoro-2-(trifluoromethyl)benzene
Uniqueness
1-Fluoro-3-isocyanato-2-(trifluoromethyl)benzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications in scientific research and industry.
Propiedades
Fórmula molecular |
C8H3F4NO |
|---|---|
Peso molecular |
205.11 g/mol |
Nombre IUPAC |
1-fluoro-3-isocyanato-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H3F4NO/c9-5-2-1-3-6(13-4-14)7(5)8(10,11)12/h1-3H |
Clave InChI |
DQCHFPJYQQAEBM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)C(F)(F)F)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[dimethylamino-(4-fluorophenyl)phosphoryl]-N-methylmethanamine](/img/structure/B13706625.png)
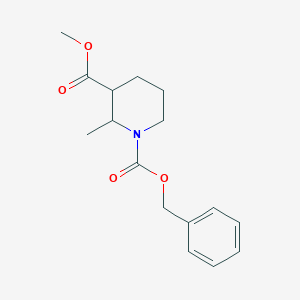
![1-[2-(Trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B13706632.png)


![2-[(2-Phenylcyclopropyl)amino]ethanol](/img/structure/B13706646.png)
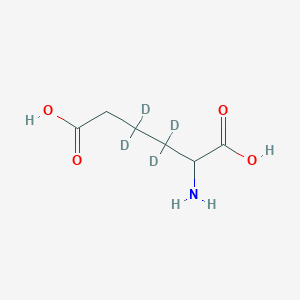
![4-Nitrodibenzo[b,d]thiophene 5,5-Dioxide](/img/structure/B13706658.png)
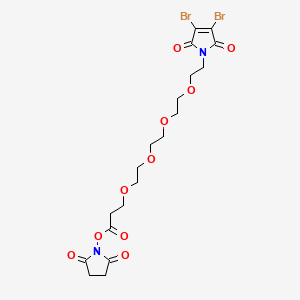
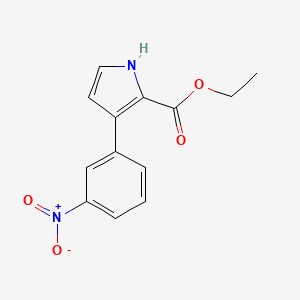
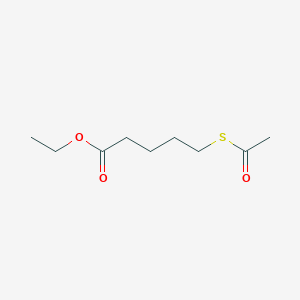
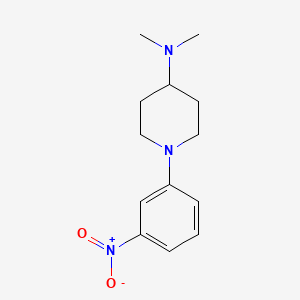
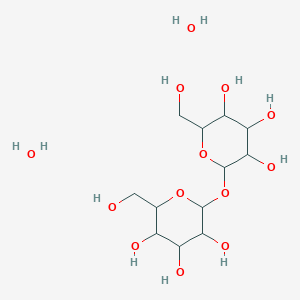
![Neu5GcAc[1Me,4789Ac]alpha(2-6)Gal[24Bz,3Bn]-beta-MP](/img/structure/B13706695.png)
